Methyl 4-bromo-1H-indole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLJEGYYYHKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729086 | |
| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224724-39-3 | |
| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis
The synthesis begins with 5-bromo-2-methylphenylhydrazine hydrochloride , which reacts with ethyl pyruvate in ethanol under reflux. This forms a phenylhydrazone intermediate, critical for subsequent cyclization. The stoichiometric ratio of 1:1–1.1 (phenylhydrazine:ethyl pyruvate) and ethanol solvent (6–10 times the mass of phenylhydrazine) ensures optimal yields.
Cyclization Conditions
The phenylhydrazone undergoes cyclization in ethylene glycol at 150–170°C under nitrogen, catalyzed by anhydrous zinc chloride (2 equivalents). This step achieves a 59.9–66.1% yield of ethyl 4-bromo-7-methylindole-2-carboxylate. Prolonged reaction times (>4 hours) and higher temperatures (>160°C) improve cyclization efficiency but risk decomposition.
Key Data Table: Fischer Indole Synthesis Parameters
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phenylhydrazine:Pyruvate Ratio | 1:1.05 | 65.2 | 98.3–98.8 |
| Cyclization Temperature | 160 ± 5°C | 63.0 | 98.5 |
| Catalyst (ZnCl₂) | 2.0 equivalents | 66.1 | 98.8 |
Direct Bromination of Methyl Indole-7-Carboxylate
Direct electrophilic bromination offers a streamlined route to introduce bromine at the 4-position of pre-formed indole derivatives.
Substrate Preparation
Starting with methyl 1H-indole-7-carboxylate , bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The electron-rich C4 position of indole is preferentially targeted due to its aromatic activation.
Reaction Optimization
Key Data Table: Bromination Efficiency
| Brominating Agent | Solvent | Catalyst | Yield (%) | Regioselectivity (C4:C5) |
|---|---|---|---|---|
| NBS | DCM | FeCl₃ | 78.5 | 95:5 |
| Br₂ | Acetic Acid | None | 65.0 | 85:15 |
Alternative Synthetic Pathways
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables indirect synthesis. For example, 4-borono-1H-indole-7-carboxylate reacts with methyl bromoacetate under Pd(PPh₃)₄ catalysis. However, this method is limited by boronic acid precursor availability.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates cyclization steps, reducing reaction times by 60% compared to conventional heating. This approach is energy-efficient but requires specialized equipment.
Critical Analysis of Methodologies
Yield and Scalability
-
Fischer Synthesis : Higher yields (65–66%) but multi-step complexity.
-
Direct Bromination : Simpler workflow but moderate yields (65–78%).
-
Cross-Coupling : Lower practicality due to precursor synthesis challenges.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1H-indole-7-carboxylate is utilized as a building block in the synthesis of various biologically active compounds. Its derivatives have shown potential as:
- Antimicrobial agents : Compounds derived from this indole structure have been studied for their activity against bacterial strains, particularly as inhibitors of bacterial cystathionine γ-synthase, which is vital for bacterial survival .
- Anti-inflammatory drugs : Research indicates that derivatives can act as antagonists to specific receptors involved in inflammatory processes, potentially aiding in the treatment of chronic conditions such as renal failure and diabetic nephropathy .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of complex molecules : this compound can be used to synthesize various indole derivatives through nucleophilic substitution reactions. For example, it has been employed in the preparation of indole-based inhibitors through multi-step synthetic pathways .
- Material Science : The compound is explored for its properties in creating new materials, including polymers and coatings, due to its unique electronic properties attributed to the indole structure.
Case Study 1: Antimicrobial Activity
A study conducted on various indole derivatives, including this compound, demonstrated significant antimicrobial activity against several pathogenic bacteria. The compound was found to inhibit bacterial growth effectively, suggesting its potential for development into new antibiotics .
Case Study 2: Anti-inflammatory Properties
Research published in a pharmacological journal highlighted the efficacy of this compound derivatives in modulating inflammatory responses. These compounds were tested in vitro and showed promise as anti-inflammatory agents by inhibiting key pathways involved in inflammation .
Data Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1H-indole-7-carboxylate is primarily based on its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The indole ring system also plays a crucial role in its biological activity, interacting with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 4-bromo-1H-indole-7-carboxylate to related indole derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations
Positional Isomerism: Methyl 4-bromo-1H-indole-6-carboxylate (similarity 0.99) differs only in the ester group’s position (C6 vs. Methyl 7-bromo-1H-indole-4-carboxylate (similarity 0.85) swaps bromine and ester positions, altering electronic effects. The bromine at C7 may deactivate the ring differently compared to C4.
The ester at C3 may redirect electrophilic attacks. Methyl 5-bromo-2-oxoindoline-7-carboxylate replaces the indole’s NH with a ketone (indoline scaffold), significantly altering redox properties and hydrogen-bonding capacity.
Table 2: Implications of Substituent Positions on Reactivity
| Substituent Position | Electronic Effect | Typical Reactivity |
|---|---|---|
| Bromine at C4 | Moderate electron-withdrawing | Facilitates cross-coupling at C4 or C5 positions |
| Ester at C7 | Electron-withdrawing (meta-directing) | Directs electrophilic substitution to C5 or C6 |
| Fluorine at C7 | Strong electron-withdrawing | Deactivates ring; stabilizes intermediates |
| Oxo group at C2 | Electron-withdrawing | Enhances hydrogen bonding; alters tautomerism |
Biological Activity
Methyl 4-bromo-1H-indole-7-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 254.08 g/mol. The presence of a bromine atom at the 4-position and a carboxylate group at the 7-position of the indole ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom's electron-withdrawing nature can enhance the compound's binding affinity to biological targets, facilitating its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : It has shown potential in disrupting bacterial cell walls and inhibiting fungal growth through interference with cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have reported its efficacy against various cancer cell lines, including breast and colon cancer cells. For instance, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HCT116 (Colon) | 10.0 |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Its Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Candida albicans | 0.0048 |
Case Studies
- Anticancer Efficacy : A study conducted on Jurkat cells showed that treatment with this compound resulted in a significant increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity compared to control groups . This suggests that the compound may promote cell division in certain contexts while inhibiting it in others, highlighting its dual role as a potential therapeutic agent.
- Antimicrobial Testing : In another study assessing the antimicrobial activity of various indole derivatives, this compound exhibited remarkable inhibitory effects against multiple bacterial strains, outperforming several standard antibiotics . The research emphasized the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-1H-indole | Bromine at position 5 | Different electronic properties |
| Methyl 6-bromo-1H-indole | Bromine at position 6 | Alters reactivity due to position |
| Methyl 4-fluoro-1H-indole | Fluorine at position 4 | May exhibit different biological activities |
The presence of bromine at the specific position on the indole ring significantly affects the compound's reactivity and biological interactions, making it distinct from other similar compounds.
Q & A
Q. How are contradictory spectroscopic and crystallographic results reconciled in structure elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or bond lengths) require multi-method validation:
- XRD : Verify torsion angles (e.g., dihedral angles between indole and substituent planes: 26–50° in related structures) .
- Solid-state NMR : Cross-polarization magic-angle spinning (CP-MAS) confirms crystallographic packing effects on chemical shifts.
- Dynamic NMR : Variable-temperature studies resolve conformational flexibility issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
